molecular formula C32H50N8O7 B14214658 L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine CAS No. 820977-70-6

L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine

Cat. No.: B14214658
CAS No.: 820977-70-6
M. Wt: 658.8 g/mol
InChI Key: YGCOBVCCBWODDV-SRVGMEOJSA-N
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Description

L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine is a peptide compound composed of six amino acids: tryptophan, leucine, valine, lysine, and two glycine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as carbodiimides for amide bond formation.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological activities.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. The interaction can trigger a cascade of biochemical events, leading to the desired biological response. The specific molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycine can be compared with other similar peptides, such as:

    L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycylglycine: A similar peptide with an additional glycine residue.

    L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycylalanine: A peptide with alanine replacing one glycine residue.

    L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycylglycylserine: A peptide with serine replacing one glycine residue.

These similar compounds highlight the uniqueness of this compound in terms of its specific sequence and potential biological activities.

Properties

CAS No.

820977-70-6

Molecular Formula

C32H50N8O7

Molecular Weight

658.8 g/mol

IUPAC Name

2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C32H50N8O7/c1-18(2)13-25(39-29(44)22(34)14-20-15-35-23-10-6-5-9-21(20)23)31(46)40-28(19(3)4)32(47)38-24(11-7-8-12-33)30(45)37-16-26(41)36-17-27(42)43/h5-6,9-10,15,18-19,22,24-25,28,35H,7-8,11-14,16-17,33-34H2,1-4H3,(H,36,41)(H,37,45)(H,38,47)(H,39,44)(H,40,46)(H,42,43)/t22-,24-,25-,28-/m0/s1

InChI Key

YGCOBVCCBWODDV-SRVGMEOJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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